molecular formula C14H19N3O B1678060 Oxolamine CAS No. 959-14-8

Oxolamine

Cat. No.: B1678060
CAS No.: 959-14-8
M. Wt: 245.32 g/mol
InChI Key: IDCHQQSVJAAUQQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxolamine primarily targets the nerve receptors of the respiratory tract . These nerve receptors play a crucial role in triggering the cough reflex, a key symptom in conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .

Mode of Action

This compound interacts with its targets, the nerve receptors of the respiratory tract, by exerting a mild local anesthetic action . This interaction reduces the sensitivity of the cough reflex, thereby minimizing the urge to cough . Additionally, this compound also has anti-inflammatory activity, which further reduces irritation of the nerve receptors of the respiratory tract .

Biochemical Pathways

It is known that the compound’s anesthetic and anti-inflammatory actions on the respiratory tract nerve receptors help suppress the cough reflex

Pharmacokinetics

Factors such as the drug’s physicochemical properties, formulation, and route of administration would all play a role in determining these ADME properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in the sensitivity of the cough reflex and a decrease in irritation of the nerve receptors of the respiratory tract . These effects result in the suppression of coughing, providing symptomatic relief in conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many drugs, including this compound. Factors such as temperature, humidity, and exposure to light could potentially affect the stability of the drug. Additionally, lifestyle and environmental factors such as diet, smoking, and exposure to other medications or toxins could potentially influence the drug’s efficacy through interactions or interference with its absorption, distribution, metabolism, or excretion . .

Safety and Hazards

Oxolamine is not approved in the USA, but it may be marketed elsewhere internationally as a cough suppressant . It is listed as a prescription drug in New Zealand legislation . This compound is also approved in Taiwan for the treatment of respiratory tract inflammation .

Future Directions

The synthesis of 1,2,4-oxadiazoles, including Oxolamine, has been recognized as the key pharmacophore for broad-spectrum anti-infective or anti-microbial activities . This suggests that there could be future research directions in synthesizing various oxazole derivatives and screening them for their various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolamine involves the formation of a 1,2,4-oxadiazole ring. One common method includes the reaction of diethylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid . The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In industrial settings, this compound is often produced in the form of a syrup. The preparation method involves dissolving this compound in water, followed by the addition of citrate, methylparaben, gardenia yellow, and orange essence. The mixture is then stirred and heated to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Oxolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxadiazole derivatives, amine derivatives, and substituted phenyl derivatives .

Properties

IUPAC Name

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCHQQSVJAAUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1219-20-1 (mono-hydrochloride), 1949-20-8 (citrate)
Record name Oxolamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5023403
Record name Oxolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959-14-8
Record name Oxolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxolamine [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Oxolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxolamine
Source European Chemicals Agency (ECHA)
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Record name OXOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of oxolamine?

A1: While the exact mechanism remains unclear, studies suggest this compound's antitussive activity stems primarily from a peripheral action, possibly by affecting sensory receptors in the bronchial tree rather than central nervous system suppression. []

Q2: Does this compound possess other pharmacological activities besides cough suppression?

A2: Yes, research indicates this compound exhibits analgesic, anti-inflammatory, local anesthetic, and antispasmodic properties. [] Further research is needed to fully elucidate these effects and their underlying mechanisms.

Q3: How stable is this compound citrate in different oral liquid preparations?

A3: A study investigating cefditoren stability found this compound citrate, in the form of Pebron® syrup, provided varying cefditoren stability depending on storage temperature. At 25°C, stability persisted for 7 days, while at 4°C, it lasted 45 days. []

Q4: Does current research suggest any catalytic properties or applications for this compound?

A4: Current research primarily focuses on this compound's pharmacological properties, particularly its antitussive activity. There is limited information available regarding catalytic properties or applications in the provided papers.

Q5: Have any computational studies been conducted on this compound and its interactions with biological targets?

A5: While the provided papers do not detail specific computational studies on this compound, one study utilizes an in-silico simulated interaction approach to investigate the potential of pleconaril, another 1,2,4-oxadiazole antiviral drug, with SARS-COV-2 proteins. [] This highlights the potential application of computational methods in understanding this compound's interactions with biological targets.

Q6: Is there information on how modifications to the this compound structure affect its activity or potency?

A6: The provided papers mainly focus on analytical methods and clinical observations rather than SAR studies. Further research is needed to understand how structural modifications impact this compound's pharmacological profile.

Q7: Have sustained-release formulations of this compound citrate been developed?

A7: Yes, research demonstrates the development of sustained-release this compound citrate tablets using microencapsulation techniques. This formulation aimed to prolong drug release, potentially improving patient compliance and reducing side effects. []

Q8: Does this compound exhibit any gender-specific pharmacokinetic interactions?

A8: Research in rats showed a significant increase in the area under the curve (AUC) of oral warfarin when co-administered with this compound in males, but not in females. This difference is attributed to this compound's inhibition of CYP2B1, a male-dominant cytochrome P450 enzyme involved in warfarin metabolism. []

Q9: What in vivo studies have been conducted to evaluate the efficacy of this compound as an antitussive?

A9: One study investigated the effect of this compound syrup on cough sensitivity in patients with Chronic Obstructive Pulmonary Disease (COPD) using capsaicin challenge. [] Further research is needed to determine its effectiveness compared to other antitussives.

Q10: Are there any studies comparing the efficacy of this compound to other cough suppressants?

A10: A clinical trial compared the efficacy of guacetisal and this compound phosphate in treating chronic obstructive bronchopathy. The results indicated superior activity for guacetisal. []

Q11: Are there known cases of resistance developing to this compound's antitussive effects?

A11: The provided papers do not mention any specific cases of resistance developing to this compound.

Q12: What are the known toxicological effects of this compound?

A12: While considered relatively safe, this compound has been associated with hallucinations in children under ten years old, potentially linked to inappropriate dosing. [] One study suggested its acute and chronic toxicity is low with minimal side effects in experimental settings. []

Q13: Have any targeted drug delivery strategies been explored for this compound?

A13: The provided papers mainly focus on conventional formulations of this compound citrate, such as syrups and tablets. Targeted drug delivery approaches are not specifically discussed.

Q14: What analytical methods are commonly employed for the detection and quantification of this compound citrate?

A14: Several studies utilize UV spectrophotometry for this compound citrate determination. [, , , , , , , , ] Additionally, high-performance liquid chromatography (HPLC) coupled with PDA or MS/MS is employed for analyzing this compound citrate in various formulations. [, , , ] One study specifically utilizes LC-MS/MS for quantifying this compound phosphate in human plasma. []

Q15: Do the provided papers discuss the environmental impact or degradation of this compound?

A15: The provided papers primarily focus on the pharmaceutical aspects of this compound and do not address its environmental impact or degradation.

Q16: What is known about the dissolution properties of this compound citrate tablets?

A16: One study investigated the dissolution profile of 100mg this compound citrate tablets in 0.01N HCl and phosphate buffer using a USPXXI paddle method. The study found satisfactory drug release under these conditions. []

Q17: How have the analytical methods used to quantify this compound been validated?

A17: Several studies highlight the validation of their analytical methods according to ICH guidelines, ensuring accuracy, precision, and specificity. [, , , , , , , ] Parameters like linearity, accuracy, precision, robustness, and solution stability are commonly assessed.

Q18: What quality control measures are typically employed during the development and manufacturing of this compound formulations?

A18: While specific quality control procedures are not explicitly detailed, the use of validated analytical methods and adherence to ICH guidelines during method development and validation suggest a strong emphasis on quality control throughout the development and manufacturing processes. [, , , , , , , ]

Q19: Does this compound induce any significant immunological responses?

A19: The provided papers primarily focus on other aspects of this compound and do not provide information about its potential immunogenicity.

Q20: Does this compound interact with drug transporters or affect drug-metabolizing enzymes?

A20: While the provided research does not extensively explore these interactions, one study shows that this compound inhibits CYP2B1 activity in male rats, suggesting a potential for drug-metabolizing enzyme interactions. [] Further research is needed to comprehensively understand the extent and clinical significance of these interactions.

Q21: What is known about the biocompatibility and biodegradability of this compound?

A21: The provided research does not specifically address the biocompatibility or biodegradability of this compound. Further studies are needed to investigate these aspects.

Q22: Do the provided papers discuss any specific strategies for recycling or waste management related to this compound?

A22: The provided research primarily focuses on the pharmaceutical aspects of this compound and does not delve into recycling or waste management strategies.

Q23: What research infrastructure and resources are crucial for advancing our understanding of this compound?

A23: Advancing our understanding of this compound necessitates a multidisciplinary approach involving:

    Q24: What are some of the historical milestones in this compound research?

    A24: The provided papers highlight several milestones, including:

    • Early research demonstrating this compound's antitussive activity and exploring its other pharmacological properties. []
    • Development and evaluation of sustained-release formulations to improve patient compliance and minimize side effects. []
    • Investigations into potential drug interactions and gender-specific pharmacokinetic profiles. []

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